3-Bromomethyl-5-methylpyridine hydrochloride
Description
3-Bromomethyl-5-methylpyridine hydrochloride is a halogenated pyridine derivative with a bromomethyl (-CH2Br) group at position 3 and a methyl (-CH3) group at position 5 of the pyridine ring. This compound is typically synthesized as a hydrochloride salt to enhance its stability and solubility in polar solvents. Pyridine derivatives like this are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity in substitution and coupling reactions.
Properties
CAS No. |
182354-92-3 |
|---|---|
Molecular Formula |
C7H9BrClN |
Molecular Weight |
222.51 g/mol |
IUPAC Name |
3-(bromomethyl)-5-methylpyridine;hydrochloride |
InChI |
InChI=1S/C7H8BrN.ClH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3H2,1H3;1H |
InChI Key |
CWGKYGCSPOSSTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CBr.Cl |
Origin of Product |
United States |
Preparation Methods
Bromination of 3,5-Dimethylpyridine
Historically, 3,5-dimethylpyridine has been brominated using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) to yield 3-bromomethyl-5-methylpyridine. However, this approach suffers from several drawbacks:
- Moderate yields (around 50-68%) with difficulty controlling mono- versus dibromination.
- Formation of dibromo-substituted by-products complicates purification.
- Use of toxic solvents like CCl₄ and radical initiators such as azobisisobutyronitrile.
- Poor selectivity and low industrial scalability.
Lin and Xin analyzed these methods and concluded that bromination of 3,5-dimethylpyridine is challenging and inefficient for large-scale production.
Synthesis from 5-Methylnicotinic Acid
A more recent and efficient method uses 5-methylnicotinic acid as the starting material. This approach involves several steps:
Esterification : 5-Methylnicotinic acid is converted to methyl 5-methylnicotinate via reaction with lower alcohols (methanol, ethanol, or propanol) in the presence of thionyl chloride under nitrogen atmosphere at 60-65°C for 2-3 hours.
Reduction : The ester is reduced to 5-methylpyridine-3-methanol using sodium borohydride (NaBH₄) in the presence of a base catalyst such as sodium methoxide (CH₃ONa) in methanol solvent. The reduction proceeds via the formation of NaBH₃(OCH₃).
Bromination : The alcohol group is converted to the bromomethyl derivative by reaction with brominating agents, often using hydrobromic acid or phosphorus tribromide (PBr₃), yielding 3-bromomethyl-5-methylpyridine hydrobromide or hydrochloride salts.
This method offers significant advantages:
- Higher overall yield (~65.9%).
- Improved selectivity and purity.
- Environmentally friendly reagents and solvents.
- Suitability for large-scale industrial production.
The process avoids the use of hazardous radical initiators and toxic solvents, making it safer and more sustainable.
Industrial Process Improvements and Patent Insights
Patent EP2824103B1 describes an improved process for preparing rupatadine fumarate, which involves the N-alkylation of desloratadine with 3-bromomethyl-5-methylpyridine hydrochloride. Key points include:
- Preparation of this compound via ester reduction and subsequent halogenation.
- Use of sodium borohydride with sodium methoxide as a catalyst in methanol for reduction.
- Control of impurities such as dimer and quaternary ammonium salts by optimizing reaction conditions.
- Use of biphasic solvent systems and phase transfer catalysts to enhance reaction efficiency and purity.
- Adjustments of pH to optimize product isolation and minimize side reactions.
This patent emphasizes the importance of purity and impurity control in the synthesis of this compound for pharmaceutical applications.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Bromination of 3,5-dimethylpyridine | 3,5-Dimethylpyridine | N-Bromosuccinimide, CCl₄, AIBN | 50-68 | Simple reagents | Low selectivity, toxic solvents, side products |
| Esterification and Reduction Route | 5-Methylnicotinic acid | Thionyl chloride, methanol, NaBH₄, CH₃ONa | ~65.9 | Higher yield, environmentally friendly, scalable | Multi-step process, requires careful control |
| Patent-Improved Industrial Process | 5-Methylnicotinic acid esters | NaBH₄, sodium methoxide, phase transfer catalysts | Not specified | High purity, impurity control, industrially viable | Complex optimization, requires specialized catalysts |
Comprehensive Research Findings
The esterification-reduction-bromination sequence starting from 5-methylnicotinic acid is currently the most efficient and environmentally sustainable route for producing this compound.
Control of impurities, especially dimer and quaternary ammonium salts, is critical to ensure the quality of the intermediate for pharmaceutical use. This is achieved by optimizing reaction conditions, solvent systems, and purification steps.
Use of sodium borohydride in the presence of sodium methoxide in methanol provides a mild and selective reduction of esters to alcohols, which is preferable to more hazardous reducing agents like lithium aluminum hydride (LiAlH₄).
The bromination step is typically performed under acidic conditions to form the hydrobromide or hydrochloride salt, facilitating isolation and stability of the product.
Recent advances focus on scalability, environmental impact, and impurity profile to meet industrial and regulatory standards for pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-5-methylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromomethyl group can yield methylpyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Methylpyridine derivatives.
Scientific Research Applications
3-Bromomethyl-5-methylpyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of inhibitors for various biological targets.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromomethyl-5-methylpyridine hydrochloride involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. For example, in the synthesis of rupatadine, the compound undergoes further chemical transformations to form the active drug, which then exerts its effects by inhibiting histamine H1 receptors and platelet-activating factor .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following table compares 3-bromomethyl-5-methylpyridine hydrochloride with related compounds based on substituents, molecular properties, and applications inferred from the evidence:
Key Observations :
Reactivity Differences :
- The bromomethyl group in this compound offers superior leaving-group capability compared to chloromethyl (in 3-bromo-5-(chloromethyl)pyridine hydrochloride), enhancing its utility in nucleophilic substitutions .
- Ethynyl substituents (e.g., 3-bromo-5-ethynylpyridine) enable participation in metal-catalyzed cross-coupling reactions, which are less feasible with methyl or chloromethyl groups .
Solubility and Stability :
- Hydrochloride salts (e.g., 3-bromo-5-(chloromethyl)pyridine hydrochloride) exhibit improved aqueous solubility compared to free bases, a trait shared with this compound .
- Stability data for related hydrochlorides (e.g., amitriptyline hydrochloride) suggest that such salts resist degradation under ambient conditions, though specific studies on pyridine analogs are needed .


Synthetic Applications: Methyl and bromomethyl groups enable alkylation and functionalization at specific positions, making this compound valuable for constructing heterocyclic scaffolds. In contrast, amino-substituted analogs (e.g., 4-amino-5-bromo-3-methylpyridine) are better suited for derivatization via amide bond formation .
Q & A
Q. What are the common synthetic routes for preparing 3-bromomethyl-5-methylpyridine hydrochloride, and what factors influence reaction efficiency?
The synthesis typically involves bromination of 5-methylpyridine derivatives. For example, halogenation of 5-methylpyridine using brominating agents like or (N-bromosuccinimide) in the presence of radical initiators (e.g., AIBN) under controlled temperatures (60–80°C) can yield bromomethyl intermediates . Solvent choice (e.g., or acetonitrile) and catalyst selection (e.g., Lewis acids like ) critically influence regioselectivity and yield. Post-synthesis, purification via recrystallization or column chromatography is essential to isolate the hydrochloride salt .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Key methods include:
- : Peaks for the bromomethyl group ( 4.2–4.5 ppm) and aromatic protons ( 7.5–8.5 ppm).
- HPLC-MS: Validates purity (>98%) and molecular weight (, 230.5 g/mol) .
- X-ray crystallography: Resolves structural ambiguities, particularly steric effects from the bromomethyl and methyl groups .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions during bromomethylation?
Competing reactions (e.g., over-bromination or oxidation) arise from excessive brominating agents or prolonged reaction times. Optimization strategies include:
- Design of Experiments (DoE): Systematic variation of temperature, stoichiometry, and reaction time to identify optimal parameters.
- In-situ monitoring: Techniques like FTIR or Raman spectroscopy track bromine consumption and intermediate formation .
- Catalyst screening: Lewis acids (e.g., ) improve regioselectivity in halogenation reactions .
Q. How should discrepancies in reported reaction yields for scaled-up syntheses be resolved?
Yield inconsistencies in scale-up often stem from:
- Heat/mass transfer limitations: Use flow chemistry reactors to enhance mixing and temperature control .
- Impurity carryover: Implement rigorous purification (e.g., preparative HPLC) and validate intermediates via .
- Kinetic vs. thermodynamic control: Adjust reaction duration and temperature to favor desired pathways .
Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?
The bromomethyl group participates in Suzuki-Miyaura or Buchwald-Hartwig couplings via oxidative addition with palladium catalysts. Key considerations:
- Steric hindrance: The methyl group at the 5-position may slow transmetallation; bulky ligands (e.g., ) improve efficiency.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2-type reactions .
- Leaving group stability: Bromine’s electronegativity enhances leaving-group ability compared to chlorine .
Q. How can researchers validate the stability of this compound under varying storage conditions?
Stability studies should include:
- Accelerated degradation testing: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks.
- Analytical tracking: Monitor decomposition products (e.g., demethylation or hydrolysis) via LC-MS and .
- Storage recommendations: Anhydrous conditions at –20°C in amber vials prevent bromine loss and HCl degradation .
Data Contradiction and Reproducibility
Q. How can conflicting spectral data for this compound be reconciled?
Discrepancies often arise from:
Q. What strategies address irreproducible catalytic activity in reactions involving this compound?
- Catalyst pre-treatment: Reduce metal oxides (e.g., ) with or to activate surfaces.
- Oxygen exclusion: Use Schlenk lines or gloveboxes to prevent catalyst deactivation.
- Batch-to-batch variability: Characterize starting materials for trace impurities (e.g., halides) via ICP-MS .
Methodological Innovations
Q. Can green chemistry principles be applied to synthesize this compound?
- Solvent replacement: Substitute with cyclopentyl methyl ether (CPME), a safer, biodegradable solvent.
- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield via uniform heating .
- Catalyst recycling: Immobilize catalysts on silica or magnetic nanoparticles to minimize waste .
Biological and Material Science Applications
Q. What in vitro assays are suitable for probing the bioactivity of derivatives of this compound?
Q. How does the bromomethyl group influence the compound’s utility in polymer synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


